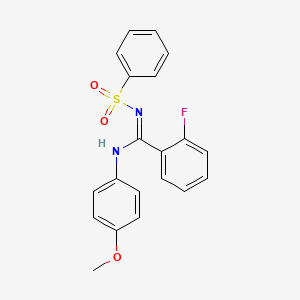![molecular formula C23H26N2O3 B5307370 (4E)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one](/img/structure/B5307370.png)
(4E)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one typically involves the condensation of appropriate aldehydes and ketones with hydrazine derivatives. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include:
Purification: Crystallization or chromatography
Quality Control: Analytical techniques such as HPLC or NMR spectroscopy
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Halogenation using bromine or chlorination using thionyl chloride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4E)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine
In medicinal chemistry, derivatives of pyrazolones are explored for their potential therapeutic effects, including analgesic and antipyretic activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of (4E)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in inflammatory processes
Receptor Binding: Binding to specific receptors to modulate biological responses
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties
Metamizole: A pyrazolone used as an analgesic and antipyretic
Uniqueness
(4E)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other pyrazolones.
Eigenschaften
IUPAC Name |
(4E)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15(2)14-28-21-11-8-18(13-22(21)27-5)12-20-17(4)24-25(23(20)26)19-9-6-16(3)7-10-19/h6-13,15H,14H2,1-5H3/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMYVIJJMMXBHK-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(C)C)OC)C(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(C)C)OC)/C(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-Methoxy-2-[(4-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride](/img/structure/B5307304.png)
![2-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol](/img/structure/B5307308.png)
![2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE](/img/structure/B5307312.png)
![N-cyclooctyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5307325.png)
![2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5307340.png)
![N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(4-bromophenyl)ethenyl]furan-2-carboxamide](/img/structure/B5307349.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5307357.png)
![{1-(2-methylpyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5307360.png)
![4-[(4-methoxyphenyl)carbonothioyl]-2,6-dimethylmorpholine](/img/structure/B5307364.png)
![2-[(3'R*,4'R*)-3',4-dihydroxy-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5307367.png)
![N-(4-chlorobenzyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5307376.png)
![Methyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5307383.png)
![3-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methylpropanamide](/img/structure/B5307391.png)
